3-Phenylpent-4-enal 3-Phenylpent-4-enal 3-Phenyl-4-pentenal is a member of benzenes.
Brand Name: Vulcanchem
CAS No.: 939-21-9
VCID: VC20423225
InChI: InChI=1S/C11H12O/c1-2-10(8-9-12)11-6-4-3-5-7-11/h2-7,9-10H,1,8H2
SMILES:
Molecular Formula: C11H12O
Molecular Weight: 160.21 g/mol

3-Phenylpent-4-enal

CAS No.: 939-21-9

Cat. No.: VC20423225

Molecular Formula: C11H12O

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

3-Phenylpent-4-enal - 939-21-9

Specification

CAS No. 939-21-9
Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
IUPAC Name 3-phenylpent-4-enal
Standard InChI InChI=1S/C11H12O/c1-2-10(8-9-12)11-6-4-3-5-7-11/h2-7,9-10H,1,8H2
Standard InChI Key XQTAGXUFCZLHIQ-UHFFFAOYSA-N
Canonical SMILES C=CC(CC=O)C1=CC=CC=C1
Boiling Point 140.00 °C. @ 20.00 mm Hg

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

3-Phenylpent-4-enal is defined by the IUPAC name 3-phenylpent-4-enal, reflecting its pent-4-enal backbone with a phenyl substituent at the third carbon . The molecular formula C11H12O\text{C}_{11}\text{H}_{12}\text{O} corresponds to a molecular weight of 160.21 g/mol, as confirmed by high-resolution mass spectrometry . The compound’s structural specificity is encapsulated in its SMILES notation (C=CC(CC=O)C1=CC=CC=C1\text{C=CC(CC=O)C1=CC=CC=C1}) and InChIKey (XQTAGXUFCZLHIQ-UHFFFAOYSA-N\text{XQTAGXUFCZLHIQ-UHFFFAOYSA-N}), which uniquely identify its stereoelectronic features .

Table 1: Key Identifiers of 3-Phenylpent-4-enal

PropertyValueSource
CAS Number939-21-9
Molecular FormulaC11H12O\text{C}_{11}\text{H}_{12}\text{O}
Molecular Weight160.21 g/mol
SMILESC=CC(CC=O)C1=CC=CC=C1
InChIKeyXQTAGXUFCZLHIQ-UHFFFAOYSA-N

The compound’s planar structure facilitates conjugation between the aldehyde group and the unsaturated alkene, enhancing its reactivity in electrophilic additions and redox reactions .

Spectroscopic and Chromatographic Data

Collision cross-section (CCS) predictions for various adducts, such as [M+H]+[\text{M}+\text{H}]^+ (135.3 Ų) and [M+Na]+[\text{M}+\text{Na}]^+ (148.2 Ų), provide insights into its gas-phase ion mobility, critical for mass spectrometry-based identification . The logP value of 2.55 indicates moderate lipophilicity, aligning with its use in hydrophobic matrices .

Synthesis and Manufacturing

Synthetic Methodologies

3-Phenylpent-4-enal is synthesized via two primary routes:

  • Aldol Condensation: Base-catalyzed condensation of benzaldehyde with crotonaldehyde, followed by dehydration at elevated temperatures (80–120°C), yields the α,β-unsaturated aldehyde. Sodium hydroxide or potassium carbonate are typical catalysts, achieving yields of 60–75%.

  • Oxidation of Allylic Alcohols: Selective oxidation of 3-phenylpent-4-en-1-ol using pyridinium chlorochromate (PCC) or manganese dioxide (MnO2\text{MnO}_2) in dichloromethane provides the aldehyde with minimal over-oxidation.

Table 2: Comparison of Synthetic Routes

MethodConditionsYield
Aldol CondensationNaOH, 100°C, toluene65%
PCC OxidationCH2Cl2\text{CH}_2\text{Cl}_2, rt, 12h72%

Industrial-Scale Production

Industrial processes optimize solvent selection (e.g., toluene or ethyl acetate) and catalyst recycling to minimize waste. Continuous-flow reactors enhance throughput by maintaining precise temperature control during dehydration.

Physicochemical Properties

Thermal and Physical Constants

3-Phenylpent-4-enal is a colorless liquid with a density of 0.971 g/cm³ and a boiling point of 231.3°C at atmospheric pressure . Its flash point of 100.4°C necessitates careful handling to avoid combustion . The compound’s refractive index (nD20=1.513n_D^{20} = 1.513) and vapor pressure (0.12 mmHg at 25°C) reflect its moderate volatility .

Solubility and Partitioning

The aldehyde exhibits limited solubility in water (<1 g/L at 25°C) but is miscible with organic solvents like ethanol, diethyl ether, and chloroform . The polar surface area (PSA) of 17.07 Ų correlates with its ability to engage in hydrogen bonding, influencing chromatographic retention times .

Reactivity and Chemical Behavior

Electrophilic and Nucleophilic Reactions

The α,β-unsaturated aldehyde undergoes Michael additions with nucleophiles (e.g., amines, thiols) at the β-carbon, while the aldehyde group participates in Grignard reactions or Wittig olefinations . Catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the double bond to yield 3-phenylpentanal, whereas oxidation with CrO3\text{CrO}_3 forms the corresponding carboxylic acid.

Mechanistic Pathways

In aldol reactions, the enolate intermediate attacks electrophilic carbons, followed by dehydration to form conjugated systems. Quantum mechanical calculations suggest a reaction activation energy of ~45 kJ/mol for the rate-limiting enolization step.

Applications and Industrial Relevance

Flavoring and Fragrance Industry

Approved by the Flavor and Extract Manufacturers Association (FEMA No. 3318), 3-phenylpent-4-enal imparts fruity and floral notes to food products at concentrations of 1–10 ppm . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) classifies it as safe for consumption, citing an acceptable daily intake (ADI) of 0–0.1 mg/kg body weight .

Organic Synthesis

As a dienophile in Diels-Alder reactions, the compound facilitates the construction of six-membered carbocycles, which are precursors to pharmaceuticals and agrochemicals. Its use in synthesizing chiral ligands for asymmetric catalysis is under investigation.

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